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Compound of Interest

Compound Name: Zosuquidar Trihydrochloride

Cat. No.: B1259300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Zosuquidar is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key

transporter protein implicated in the development of multidrug resistance (MDR) in cancer cells.

This document provides a concise technical guide to the core physicochemical properties of

Zosuquidar, its mechanism of action, and relevant experimental methodologies.

Core Molecular Data
Zosuquidar has been investigated primarily for its ability to reverse P-gp-mediated drug efflux,

thereby restoring the efficacy of conventional chemotherapeutic agents. The fundamental

molecular and physical properties of Zosuquidar are summarized below.
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Property
Value (Zosuquidar Free
Base)

Value (Zosuquidar
Trihydrochloride)

Chemical Formula C32H31F2N3O2[1][2] C32H31F2N3O2 · 3HCl

Molecular Weight 527.62 g/mol [1] 636.99 g/mol [3][4]

Monoisotopic Mass 527.238433576 Da[2]
563.2151113 Da

(hydrochloride form)[5]

CAS Number 167354-41-8[1] 167465-36-3

Synonyms LY335979, RS 33295-198[1][6] LY335979 trihydrochloride

Inhibition Constant (Ki)
59 nM to 60 nM for P-

glycoprotein[3][4][7][8]
Not applicable

Mechanism of Action: P-glycoprotein Inhibition
Zosuquidar functions by directly binding to P-glycoprotein, an ATP-dependent efflux pump.[9] In

multidrug-resistant cancer cells, P-gp is often overexpressed and actively transports a wide

range of cytotoxic drugs out of the cell, thereby reducing their intracellular concentration and

therapeutic effect. Zosuquidar competitively inhibits this action, leading to the intracellular

accumulation of co-administered anticancer drugs and the restoration of their cytotoxic activity.

[1][9]
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Zosuquidar's inhibition of P-gp mediated drug efflux.

Experimental Protocols
P-glycoprotein ATPase Activity Assay
A common method to assess the interaction of compounds with P-gp is to measure the

protein's ATPase activity.

Methodology:

Membrane Preparation: Utilize membranes prepared from cells overexpressing P-gp.
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Incubation: Incubate the membranes (typically 8-10 µg of protein) in a buffer solution

containing ATP and an ATP regenerating system (e.g., phosphoenolpyruvate and pyruvate

kinase).[3]

Inhibitors and Controls: Include control samples with a known P-gp inhibitor like sodium

vanadate to determine the P-gp specific ATPase activity.[3]

Test Compound: Add varying concentrations of Zosuquidar to the experimental wells.

Reaction and Measurement: The reaction is typically carried out at 37°C. The amount of

inorganic phosphate liberated from ATP hydrolysis is then quantified, often using a

colorimetric method, with absorbance measured by a microplate reader.[3][4] An increase in

ATPase activity is indicative of a P-gp substrate or modulator.

Cellular Cytotoxicity and Reversal of Resistance Assays
These assays determine the ability of Zosuquidar to enhance the cytotoxic effect of

chemotherapeutic drugs in MDR cell lines.

Methodology:

Cell Culture: Culture both a drug-sensitive parental cell line and its P-gp-overexpressing,

multidrug-resistant counterpart.

Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent

(e.g., doxorubicin, paclitaxel) both in the presence and absence of a fixed, non-toxic

concentration of Zosuquidar (e.g., 0.1 to 0.5 µM).[3]

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[6][8]

Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or

CellTiter-Glo assay. The absorbance or luminescence is read using a microplate reader.[3]

Data Analysis: Calculate the IC50 (the concentration of drug required to inhibit cell growth by

50%) for the chemotherapeutic agent under both conditions. A significant decrease in the

IC50 in the presence of Zosuquidar indicates the reversal of P-gp-mediated resistance.
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Workflow for a cytotoxicity and resistance reversal assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Zosuquidar: A Technical Overview of a P-glycoprotein
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1259300#zosuquidar-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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